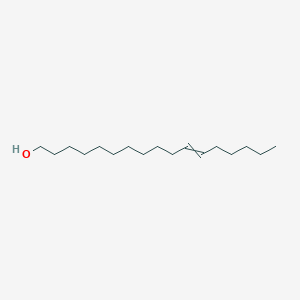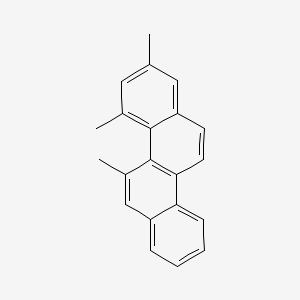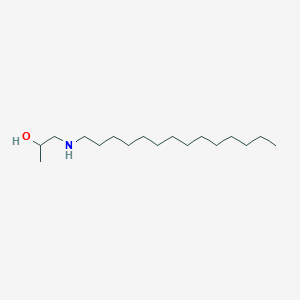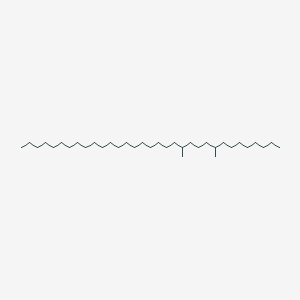![molecular formula C10H17NO4 B14451955 Diethyl [(ethylamino)methylidene]propanedioate CAS No. 78596-44-8](/img/structure/B14451955.png)
Diethyl [(ethylamino)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(ethylamino)methylidene]propanedioate, also known as diethyl 2-[(ethylamino)methylidene]malonate, is an organic compound with the molecular formula C10H17NO4. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [(ethylamino)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl malonate acts as a nucleophile and reacts with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(ethylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the enolate ion.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used to generate the enolate ion.
Alkyl Halides: Used in alkylation reactions to introduce various alkyl groups.
Acids: Hydrochloric acid can be used for hydrolysis reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted malonates, carboxylic acids, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Diethyl [(ethylamino)methylidene]propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates due to its ability to form diverse chemical structures.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl [(ethylamino)methylidene]propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the stabilization of the enolate ion by the adjacent carbonyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A closely related compound with similar reactivity but without the ethylamino group.
Dimethyl malonate: Another derivative of malonic acid with similar properties but different ester groups.
Uniqueness
Diethyl [(ethylamino)methylidene]propanedioate is unique due to the presence of the ethylamino group, which provides additional reactivity and versatility in organic synthesis. This makes it a valuable compound for the development of new chemical entities and materials .
Propiedades
Número CAS |
78596-44-8 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
diethyl 2-(ethylaminomethylidene)propanedioate |
InChI |
InChI=1S/C10H17NO4/c1-4-11-7-8(9(12)14-5-2)10(13)15-6-3/h7,11H,4-6H2,1-3H3 |
Clave InChI |
LTZFQVCKGCWSKN-UHFFFAOYSA-N |
SMILES canónico |
CCNC=C(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)



![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)



![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)


